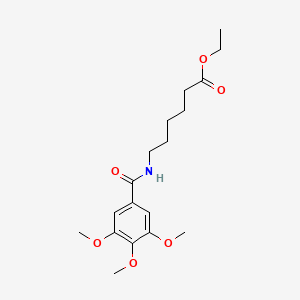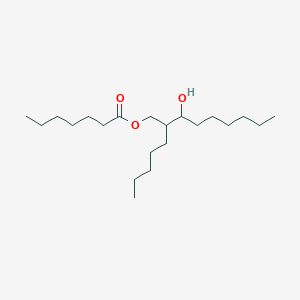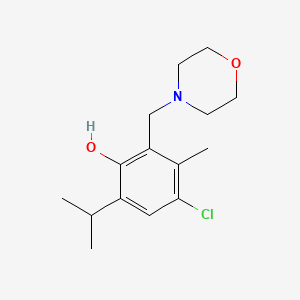
CID 78062735
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78062735” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of compounds. This compound is a unique compound with specific chemical and physical properties that make it of interest in various scientific fields.
Preparation Methods
The preparation of CID 78062735 involves specific synthetic routes and reaction conditions. The synthetic routes typically include the use of protective groups, halogenated hydrocarbons, and catalysts. For instance, one method involves using N-protective indole and halogenated hydrocarbons under the action of a manganese catalyst and magnesium metal . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
CID 78062735 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include boron trifluoride etherate, which acts as a Lewis acid , and chromic acid, a strong oxidizing agent . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions with chromic acid can yield different oxidized products depending on the substrate and reaction conditions.
Scientific Research Applications
CID 78062735 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study the effects of specific chemical modifications on biological systems. In medicine, it could be investigated for its potential therapeutic effects or as a diagnostic tool. In industry, this compound might be used in the production of pharmaceuticals, agrochemicals, or other specialized chemicals .
Mechanism of Action
The mechanism of action of CID 78062735 involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific structure and properties of the compound .
Comparison with Similar Compounds
CID 78062735 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties. For instance, compounds with similar functional groups or molecular frameworks may exhibit comparable reactivity or biological activity. The comparison can help identify the unique features of this compound, such as its specific reactivity, stability, or biological effects .
Properties
Molecular Formula |
GeLa3 |
|---|---|
Molecular Weight |
489.35 g/mol |
InChI |
InChI=1S/Ge.3La |
InChI Key |
XDZCNYPZFVBSMY-UHFFFAOYSA-N |
Canonical SMILES |
[Ge].[La].[La].[La] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-ethoxy-N-[2,2,2-trichloro-1-(2-ethoxyphenyl)ethyl]aniline](/img/structure/B14667874.png)

![2,2-Dimethyl-4-{[(prop-1-en-2-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B14667893.png)

![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol](/img/structure/B14667902.png)
silane](/img/structure/B14667907.png)
![1h-Phenaleno[1,2-d]thiazole](/img/structure/B14667908.png)

![1H-[1]Benzofuro[3,2-b]pyrrole](/img/structure/B14667916.png)

![N,2-Dimethyl-5-[(E)-(morpholin-4-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14667937.png)

![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine](/img/structure/B14667943.png)
